molecular formula C15H24N4O2S B5579970 1-tert-butyl-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide

1-tert-butyl-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B5579970
M. Wt: 324.4 g/mol
InChI Key: OGMYVXDJFBHBIK-UHFFFAOYSA-N
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Description

1-tert-butyl-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C15H24N4O2S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.16199719 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

1-tert-butyl-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide is involved in the synthesis of novel tetracyclic imidazo[1,2-a]pyridine derivatives through intramolecular nucleophilic aromatic substitution. The use of non-nucleophilic solvents like tert-butanol instead of methanol has been shown to increase the yield of these tetracycles by reducing competing intermolecular reactions (Changunda et al., 2020). Additionally, this chemical framework is key in the development of polyamides with distinct properties, derived from diamines containing symmetric, bulky di-tert-butyl substituents, which show solubility in various solvents and possess significant thermal stability (Liaw & Liaw, 1998).

Structural Analysis

The structural characterization of imidazo[1,2-a]pyridine derivatives related to this compound has been performed through crystal structure and Hirshfeld surface analysis. This research provides insights into the molecular geometry and intermolecular interactions of such compounds, contributing to the understanding of their chemical behavior and potential applications (Dhanalakshmi et al., 2018).

Material Science Applications

In material science, derivatives of this compound have been explored for their utility in synthesizing aromatic polyamides with high thermal stability and solubility in organic solvents. These materials are of interest for their potential applications in high-performance plastics and fibers (Yang et al., 1999).

Catalytic and Synthetic Applications

The compound and its derivatives are used in various catalytic and synthetic processes, including the one-pot synthesis of imidazo[1,5-a]pyridines, demonstrating its versatility in facilitating diverse chemical transformations (Crawforth & Paoletti, 2009). Such synthetic methodologies are crucial for the efficient production of heterocyclic compounds, which are commonly found in pharmaceuticals, agrochemicals, and organic materials.

Properties

IUPAC Name

1-tert-butyl-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-15(2,3)19-9-10(6-12(19)20)13(21)16-7-11-8-17-14(22-5)18(11)4/h8,10H,6-7,9H2,1-5H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMYVXDJFBHBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)NCC2=CN=C(N2C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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